5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
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Overview
Description
5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine typically involves the cyclization of pyridine derivatives with thiazole precursors. One efficient method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and reagents. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring .
Scientific Research Applications
5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K), which are involved in cancer and other diseases.
Biological Studies: The compound is used in studying the biological activity of thiazolo[5,4-c]pyridine derivatives, including their antimicrobial, anti-inflammatory, and antitumor properties.
Chemical Biology: It is employed in the development of chemical probes to investigate biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a PI3K inhibitor, the compound binds to the kinase domain of PI3K, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . The presence of the iodine atom and the fused thiazole-pyridine ring system enhances its binding affinity and specificity for the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring system but differ in the position of the thiazole and pyridine rings.
Imidazo[4,5-b]pyridines: These compounds feature an imidazole ring fused to a pyridine ring and exhibit different pharmacological properties.
Uniqueness
5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is unique due to the presence of the iodine atom on the pyridine ring, which can significantly influence its reactivity and biological activity. The specific arrangement of the thiazole and pyridine rings also contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3S/c12-8-1-2-11(13-5-8)15-4-3-9-10(6-15)16-7-14-9/h1-2,5,7H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEQYKPOMAFBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CS2)C3=NC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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